molecular formula C15H21NO5 B4898278 methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate

methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate

Cat. No. B4898278
M. Wt: 295.33 g/mol
InChI Key: NZSHGTRWHPKVAD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate, also known as Methyl Morphinan, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors in the brain. It has been shown to have a similar mechanism of action to opioids, but with fewer side effects.
Biochemical and Physiological Effects:
methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that it has fewer side effects than opioids, making it a potentially safer alternative for pain management. Additionally, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. However, one limitation of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Future Directions

There are several future directions for research on methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. One area of research is to further investigate its mechanism of action and develop targeted therapies for pain management and neurological disorders. Additionally, research could focus on optimizing the synthesis method to produce higher yields and purity of the compound. Finally, research could investigate the potential use of methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan can be synthesized through a multi-step process that involves the reaction of 4-morpholinylmethylene with 2,2-dimethyl-4,6-dioxocyclohexanecarboxylic acid in the presence of a catalyst. The resulting compound is then methylated to produce methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan. This synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

Methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been the subject of several scientific studies due to its potential applications in the field of pharmaceuticals. It has been shown to have analgesic properties and has been investigated as a potential alternative to opioids for pain management. Additionally, methyl 2,2-dimethyl-5-(4-morpholinylmethylene)-4,6-dioxocyclohexanecarboxylate Morphinan has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2)8-11(17)10(9-16-4-6-21-7-5-16)13(18)12(15)14(19)20-3/h9,12H,4-8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSHGTRWHPKVAD-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN2CCOCC2)C(=O)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)/C(=C\N2CCOCC2)/C(=O)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (5E)-2,2-dimethyl-5-(morpholin-4-ylmethylidene)-4,6-dioxocyclohexane-1-carboxylate

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